2'-Deoxycytidine-5'-triphosphate trisodium salt

Vue d'ensemble

Description

Méthodes De Préparation

2’-Deoxycytidine-5’-triphosphate trisodium salt can be synthesized either by the de novo pathway or from multiple phosphorylation steps of cytidine . The compound is deaminated to deoxyuridine monophosphate, which is convertible to deoxythymidine triphosphate . Industrial production methods typically involve the use of synthetic organic chemistry techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

2’-Deoxycytidine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Major products formed from these reactions include deoxyuridine monophosphate and deoxythymidine triphosphate .

Applications De Recherche Scientifique

Role in DNA Synthesis

2'-Deoxycytidine-5'-triphosphate trisodium salt serves as one of the four building blocks of DNA. It is incorporated into DNA strands during replication and repair processes. The enzymatic incorporation of dCTP is mediated by DNA polymerases, which are essential for synthesizing new DNA strands.

Key Properties

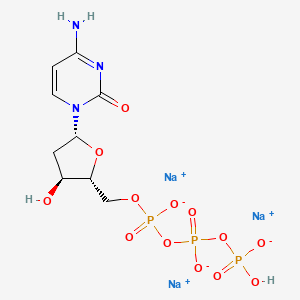

- Molecular Formula : C₉H₁₃N₃Na₃O₁₃P₃

- Solubility : The trisodium salt form enhances solubility in aqueous solutions, facilitating its use in laboratory settings.

PCR and Cloning

dCTP is extensively used in Polymerase Chain Reaction (PCR) protocols and cloning procedures. Its incorporation into the growing DNA strand allows for the amplification of specific DNA sequences.

| Application | Description |

|---|---|

| PCR | Amplification of specific DNA regions using dCTP as a substrate. |

| Cloning | Insertion of DNA fragments into vectors for propagation in host cells. |

Reverse Transcription

In reverse transcription reactions, dCTP is utilized to synthesize complementary DNA (cDNA) from RNA templates, which is pivotal for gene expression studies.

Antiviral Agents

Research indicates that modified forms of dCTP can be used as antiviral agents. For instance, compounds based on dCTP have shown potential against viral infections by inhibiting viral polymerases.

Cancer Research

Studies have explored the use of dCTP analogs in cancer therapy, where they can interfere with DNA replication in rapidly dividing cancer cells.

Synthesis and Characterization of Modified Nucleotides

A study published in Molecules focused on synthesizing modified nucleotides based on 2'-deoxycytidine-5'-triphosphate for improved stability and efficacy in therapeutic applications. The results demonstrated enhanced incorporation efficiency into DNA strands compared to unmodified nucleotides .

Enzymatic Reactions Optimization

Research has also explored the interactions between dCTP and various enzymes to optimize conditions for enzymatic reactions in laboratory settings. Understanding these interactions aids in refining protocols for DNA manipulation.

Mécanisme D'action

2’-Deoxycytidine-5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases . It is an allosteric regulator of deoxycytidylate deaminase, influencing the synthesis of DNA . The molecular targets include DNA polymerases and reverse transcriptases, and the pathways involved are those related to DNA synthesis and repair .

Comparaison Avec Des Composés Similaires

2’-Deoxycytidine-5’-triphosphate trisodium salt is unique due to its specific role in DNA synthesis and its regulation of deoxycytidylate deaminase . Similar compounds include:

2’-Deoxyadenosine-5’-triphosphate sodium salt: Used in DNA synthesis and repair.

2’-Deoxyguanosine-5’-triphosphate trisodium salt: Involved in DNA polymerase-driven reactions.

Thymidine-5’-triphosphate sodium salt: Utilized in DNA synthesis.

These compounds share similar applications but differ in their specific nucleobase components and regulatory roles .

Activité Biologique

2'-Deoxycytidine-5'-triphosphate trisodium salt (dCTP-Na3) is a nucleoside triphosphate that plays a crucial role in DNA synthesis and repair. As a substrate for DNA polymerases, it is essential in various molecular biology applications, including PCR, DNA sequencing, and mutagenesis studies. This article explores the biological activity of dCTP-Na3, highlighting its biochemical properties, applications in research, and relevant case studies.

- Molecular Formula : C9H13N3Na3O13P3

- Molecular Weight : 533.11 g/mol

- CAS Number : 102783-51-7

- Physical Form : White powder

- Assay Percent Range : >98% purity

dCTP is a building block for DNA synthesis. During DNA replication, dCTP is incorporated into the growing DNA strand by DNA polymerases. The triphosphate form provides the necessary energy for the polymerization process through the cleavage of phosphate bonds.

Biological Activity

-

Role in DNA Synthesis :

- dCTP is one of the four deoxynucleotide triphosphates (dNTPs) required for DNA replication.

- It serves as a substrate for DNA polymerases, facilitating the addition of deoxycytidine to the growing DNA strand.

-

Enzymatic Reactions :

- Various enzymes utilize dCTP in nucleotide metabolism and DNA repair processes.

- Its incorporation into DNA affects the stability and fidelity of the synthesized strands.

-

Inhibition Studies :

- Research indicates that alterations in dCTP levels can influence cellular processes such as apoptosis and cell cycle regulation.

- Inhibitors targeting dCTP metabolism have been studied for their potential in cancer therapy.

Applications in Research

dCTP-Na3 is widely used in:

- Polymerase Chain Reaction (PCR) : Essential for amplifying specific DNA sequences.

- DNA Sequencing : Used to determine nucleotide sequences through chain termination methods.

- Mutagenesis Studies : Facilitates the introduction of mutations into specific genes for functional studies.

Table 1: Summary of Key Studies on dCTP-Na3

Propriétés

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPTAOOMJEGQO-MILVPLDLSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Na3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-51-7 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.